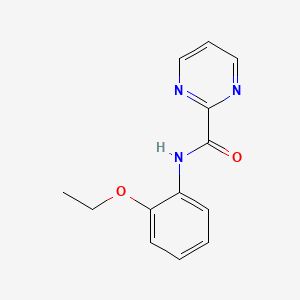

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-11-7-4-3-6-10(11)16-13(17)12-14-8-5-9-15-12/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGXLRYYPGFPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Molecular and Electronic Structure Analysis of N 2 Ethoxyphenyl Pyrimidine 2 Carboxamide and Its Analogues

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Techniques such as NMR, IR, and HRMS each provide unique pieces of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the precise molecular formula.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the pyrimidine (B1678525) ring, the 2-ethoxyphenyl group, and the amide linkage.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenyl rings, typically in the range of δ 7.0-9.0 ppm. The ethoxy group protons would appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) in the upfield region, likely around δ 1.4 ppm and δ 4.1 ppm, respectively. A key signal would be the amide proton (N-H), which is expected to appear as a broad singlet at a downfield chemical shift, often above δ 9.0 ppm. The precise chemical shifts are influenced by solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide group is expected to have a characteristic resonance in the downfield region, typically around δ 160-165 ppm. Aromatic carbons would resonate in the δ 110-160 ppm range. The carbons of the ethoxy group would appear upfield, with the -OCH₂- carbon around δ 64 ppm and the -CH₃ carbon around δ 15 ppm.

While specific data for the target compound is unavailable, the table below presents typical NMR data for analogous pyrimidine carboxamide structures, illustrating the expected chemical shift regions. nih.govgrowingscience.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Analogous Pyrimidine Compounds

| Compound/Fragment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Aromatic Protons (Pyrimidine/Phenyl) | 7.0 - 9.2 | 110 - 160 |

| Amide Proton (-CONH-) | > 9.0 (broad singlet) | N/A |

| Amide Carbonyl (-CONH-) | N/A | ~163 |

| Ethoxy (-OCH₂CH₃) | ~4.1 (quartet), ~1.4 (triplet) | ~64 (-OCH₂-), ~15 (-CH₃) |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group (Amide I band) is expected to produce a strong absorption band around 1650-1680 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic ethoxy group (around 2850-2980 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine and phenyl rings (1400-1600 cm⁻¹), and the C-O-C stretching of the ether linkage (1200-1250 cm⁻¹). nih.govresearchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Aromatic C=C / Pyrimidine C=N | Stretching | 1400 - 1600 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1200 - 1250 |

HRMS is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (molecular formula C₁₃H₁₃N₃O₂), HRMS would be used to confirm its molecular weight. The calculated monoisotopic mass of the neutral molecule is 243.1008 g/mol . In practice, mass spectrometry often observes the protonated molecule, [M+H]⁺. HRMS analysis would be expected to find an ion with a mass-to-charge ratio that matches the calculated exact mass of C₁₃H₁₄N₃O₂⁺ (244.1086) to within a few parts per million (ppm), unequivocally confirming the compound's elemental formula. nih.gov

Crystallographic Studies and Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal its precise solid-state conformation and packing. While a crystal structure for the target molecule is not publicly available, data from analogues like Pyrimidine-2-carboxamide (B1283407) and 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide can provide valuable insights. nih.govnih.gov Such analyses typically show that the pyrimidine ring is planar. The amide group is also generally planar, though it can be twisted relative to the aromatic rings it connects. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amide N-H group as a donor and the pyrimidine nitrogen or amide carbonyl oxygen as acceptors, as well as π–π stacking interactions between the aromatic rings. nih.gov

Table 3: Crystallographic Data for the Analogue Pyrimidine-2-carboxamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9241 (7) |

| b (Å) | 7.3059 (7) |

| c (Å) | 9.8223 (9) |

| β (°) | 103.512 (6) |

| Volume (ų) | 552.90 (9) |

The conformation of the molecule is defined by the dihedral angles between the planes of the functional groups. A key feature is the twist between the pyrimidine ring, the amide group, and the ethoxyphenyl ring. In the parent Pyrimidine-2-carboxamide, the amide group is twisted with respect to the pyrimidine ring by a dihedral angle of 24.92 (12)°. nih.gov In another analogue, 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, the dihedral angle between the thiophene (B33073) and the methoxyphenyl rings is 13.9 (1)°. nih.gov For this compound, steric hindrance from the ortho-ethoxy group would likely induce a significant dihedral angle between the phenyl ring and the plane of the amide group to minimize steric strain. This non-planar conformation can have significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

Table 4: Dihedral Angles in Analogous Crystalline Structures

| Compound | Planes Defining Dihedral Angle | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Pyrimidine-2-carboxamide | Amide group and Pyrimidine ring | 24.92 (12) | nih.gov |

| 2-Amino-N-(2-methoxyphenyl)-thiophene-3-carboxamide | Thiophene ring and Methoxyphenyl ring | 13.9 (1) | nih.gov |

Intramolecular Hydrogen Bonding Networks

Additionally, a weaker hydrogen bond may form between the amide N-H group and the ether oxygen of the 2-ethoxy substituent on the phenyl ring (N−H···O). The formation of this bond would depend on the rotational orientation of the ethoxyphenyl group relative to the amide linker.

Weaker C−H···N and C−H···O interactions also contribute to the stability of specific conformations. For instance, a C-H bond on the phenyl ring (at the 3-position) can interact with the amide carbonyl oxygen (C−H···O=C), while a C-H bond from the pyrimidine ring can interact with one of the pyrimidine nitrogen atoms (C−H···N). Studies on related 2-(2′-hydroxyphenyl)pyrimidines have identified similar weak intramolecular C–H···N hydrogen bonds with bond distances in the range of 2.48–2.83 Å, which help to stabilize a planar geometry. nih.gov The presence of these networks significantly influences the molecule's conformational landscape, favoring a more planar arrangement of the pyrimidine and phenyl rings.

| Potential Intramolecular Interaction | Donor | Acceptor | Typical Distance (Å) | Significance | Reference |

| Hydrogen Bond | Amide N-H | Pyrimidine N | ~1.9 - 2.2 | Major; enforces planarity | Inferred from nih.gov |

| Hydrogen Bond | Amide N-H | Ethoxy O | ~2.0 - 2.4 | Minor; conformation-dependent | General Knowledge |

| Weak Hydrogen Bond | Pyrimidine C-H | Pyrimidine N | ~2.4 - 2.8 | Minor; contributes to stability | nih.gov |

| Weak Hydrogen Bond | Phenyl C-H | Amide O | ~2.4 - 2.9 | Minor; contributes to stability | General Knowledge |

Analysis of Supramolecular Interactions (Intermolecular Hydrogen Bonds, π-π Stacking Interactions, Halogen Bonding)

The crystal packing and solid-state architecture of this compound and its analogues are governed by a variety of noncovalent supramolecular interactions. These forces dictate how individual molecules assemble into a highly ordered crystal lattice.

Intermolecular Hydrogen Bonds

The most dominant intermolecular interaction in pyrimidine-2-carboxamide derivatives is the hydrogen bond between the amide N-H group and the carbonyl oxygen atom of an adjacent molecule. This interaction typically results in the formation of a centrosymmetric dimer, a common and stable motif in carboxamides. nih.gov This specific arrangement is described by the graph-set notation R22(8) or R22(10), depending on the exact atoms involved in the ring motif. nih.govresearchgate.net In the crystal structure of the parent pyrimidine-2-carboxamide, a centrosymmetric pair of N—H⋯O hydrogen bonds links molecules together. nih.gov Similar N—H⋯O and O—H⋯N hydrogen bonds are responsible for linking dimers into larger sheet-like structures in related pyrimidine compounds. nih.govresearchgate.net

π-π Stacking Interactions

| Supramolecular Interaction | Interacting Groups | Typical Distance/Geometry | Reference |

| Intermolecular H-Bond | Amide N-H ··· O=C (Amide) | Forms R22(8) or R22(10) dimers | nih.govnih.govresearchgate.net |

| π-π Stacking | Pyrimidine Ring ··· Pyrimidine Ring | Centroid-centroid distance: ~3.4 - 3.7 Å | nih.govnih.govresearchgate.net |

| π-π Stacking | Phenyl Ring ··· Phenyl/Pyrimidine Ring | Centroid-centroid distance: ~3.5 - 4.0 Å | nih.gov |

Halogen Bonding

This compound does not possess a halogen atom, and therefore does not exhibit halogen bonding. However, in analogues where a halogen substituent (e.g., chlorine, bromine, iodine) is introduced onto the phenyl or pyrimidine ring, halogen bonding becomes a significant directional interaction for crystal engineering. uomphysics.net Halogen bonds (XBs) are noncovalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as a nitrogen or oxygen atom. semanticscholar.org In halogenated pyrimidine or pyrazine (B50134) carboxamide analogues, interactions such as N···X and O···X have been observed, often competing with or complementing traditional hydrogen bonds to direct the supramolecular assembly. researchgate.netmdpi.com

Theoretical Insights into Molecular Geometry and Conformational Landscapes

Theoretical methods, particularly Density Functional Theory (DFT), provide powerful insights into the molecular structure and conformational possibilities of this compound, complementing experimental data. nih.govresearchgate.net These calculations can predict stable conformations, rotational energy barriers, and geometric parameters such as bond lengths and dihedral angles.

The key conformational features of this molecule are defined by the torsion angles around the single bonds of the carboxamide linker and the ethoxy substituent. A critical parameter is the dihedral angle between the pyrimidine ring and the carboxamide group. In the parent pyrimidine-2-carboxamide, this angle is reported to be 24.9°, indicating a non-planar arrangement. nih.gov However, in systems with strong intramolecular hydrogen bonding, such as 2-(2′-hydroxyphenyl)pyrimidines, the structure tends to be more planar, with dihedral angles between the rings as low as 5.1°. nih.gov

For this compound, theoretical calculations would likely predict a near-planar conformation stabilized by the intramolecular N−H···N hydrogen bond. The ethoxy group introduces additional conformational flexibility. Its orientation relative to the phenyl ring is determined by the C-C-O-C dihedral angle, with calculations able to identify the lowest energy rotamer. Computational studies on conformationally flexible molecules show that even subtle electronic effects can favor one conformation (e.g., syn vs. anti) over another, which in turn facilitates or prevents specific intramolecular interactions like π-stacking. rsc.org Geometry optimization calculations on similar bioactive molecules have been used to compare predicted structures with those determined by X-ray crystallography, often showing a close correlation. mdpi.com

| Structural Parameter | Description | Expected Value/Characteristic | Reference |

| Dihedral Angle (Pyrimidine-Amide) | Torsion between the pyrimidine ring and the C=O bond | ~0-25°; smaller values if strong intramolecular H-bonding is present | nih.govnih.gov |

| Dihedral Angle (Amide-Phenyl) | Torsion between the N-H bond and the phenyl ring | Influenced by steric hindrance and intramolecular H-bonds | Inferred from mdpi.com |

| Conformation (Amide) | Relative orientation of the N-H and C=O bonds | trans conformation is generally favored | General Knowledge |

| Conformation (Ethoxy group) | Orientation of the ethyl group relative to the phenyl ring plane | Lowest energy rotamer minimizes steric clash | Inferred from rsc.org |

Biological Activities and Mechanistic Investigations of N 2 Ethoxyphenyl Pyrimidine 2 Carboxamide and Its Derivatives

Engagement with Specific Biological Targets

The biological effects of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide and its derivatives are rooted in their interactions with specific biomolecules, primarily enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to a range of pharmacological responses.

Pyrimidine (B1678525) carboxamides have been identified as potent inhibitors of several key enzymes involved in disease pathology.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov These lipids are involved in numerous physiological processes, including inflammation, pain, and anxiety. nih.gov Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamide (B1289416) derivatives identified potent inhibitors of NAPE-PLD. nih.gov A high-throughput screening identified compound 2 (see table below) as an inhibitor with sub-micromolar potency. nih.gov Subsequent optimization, focusing on modifying substituents at three different positions, led to the development of LEI-401, a nanomolar potent inhibitor with improved drug-like properties. nih.gov Key findings from the SAR studies indicated that conformational restriction of a side chain (e.g., replacing N-methylphenethylamine with (S)-3-phenylpiperidine) and the introduction of a hydroxyl group (e.g., replacing morpholine (B109124) with (S)-3-hydroxypyrrolidine) significantly enhanced inhibitory activity. nih.gov

| Compound Name | Structure | NAPE-PLD pIC₅₀ |

|---|---|---|

| N-(Cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide (2) | Pyrimidine-4-carboxamide core with N-cyclopropylmethyl, 6-morpholino, and 2-(N-methylphenethylamino) substituents | 6.09 ± 0.04 |

| N-(Cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401) | Pyrimidine-4-carboxamide core with N-cyclopropylmethyl, 6-((S)-3-hydroxypyrrolidin-1-yl), and 2-((S)-3-phenylpiperidin-1-yl) substituents | 7.14 ± 0.04 |

Other Kinase and Enzyme Inhibition: The broader family of pyrimidine derivatives has demonstrated inhibitory activity against a wide array of other enzymes crucial in disease progression:

PI3Kα Kinase: Certain thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyrimidine-carboxamide scaffolds have been designed as inhibitors of PI3Kα kinase, an enzyme central to a signaling pathway frequently activated in cancer. nih.gov

Dihydrofolate Reductase (DHFR): The pyrimidine core is a well-known pharmacophore for DHFR inhibitors, a key target in cancer and microbial chemotherapy. dovepress.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Pyrimidine-sulfonamide hybrids are among the derivatives investigated as inhibitors of EGFR, a critical target in oncology. dovepress.com

Topoisomerase IIα: Some pyrimidine derivatives are capable of inhibiting Topoisomerase IIα, an enzyme involved in DNA replication, leading to DNA double-strand breaks and apoptosis in cancer cells. google.com

d-Dopachrome Tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit the tautomerase activity of macrophage migration inhibitory factor 2 (MIF2), binding competitively to the active site. ebi.ac.uk

While specific interactions with nicotinic acid receptors by this compound have not been detailed in the available literature, the pyrimidine carboxamide scaffold is a well-established antagonist of various G protein-coupled receptors (GPCRs), particularly purinergic receptors.

P2Y₁₂ Receptor Antagonism: The P2Y₁₂ receptor is a key player in platelet aggregation, making its antagonists important antithrombotic agents. A series of 2-phenyl-pyrimidine-4-carboxamide analogs were identified and optimized as potent and selective P2Y₁₂ antagonists. nih.gov These compounds demonstrated excellent potency in ex vivo platelet aggregation assays. nih.gov

Adenosine (B11128) Receptor Antagonism: Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are GPCRs involved in regulating a multitude of physiological functions. Pyrimidine-based compounds have been successfully developed as antagonists for several subtypes.

A₂ₐ Receptor Antagonists: A series of pyrimidine-4-carboxamides were optimized as potent and selective antagonists of the human A₂ₐ receptor, which has potential therapeutic applications in neurodegenerative disorders like Parkinson's disease. google.com

A₃ Receptor Antagonists: Researchers have synthesized diaryl 2- and 4-amidopyrimidine derivatives that exhibit high affinity and remarkable selectivity for the A₃ adenosine receptor, with some compounds showing Kᵢ values below 10 nM. nih.gov

| Compound Class | Target Receptor | Activity | Potential Application |

|---|---|---|---|

| 2-Phenyl-pyrimidine-4-carboxamides | P2Y₁₂ | Antagonist | Antiplatelet/Antithrombotic |

| Pyrimidine-4-carboxamides | Adenosine A₂ₐ | Antagonist | Neurodegenerative Disorders |

| Diaryl 2/4-amidopyrimidines | Adenosine A₃ | Selective Antagonist | Various (Inflammation, Cancer) |

Exploration of Diverse Pharmacological Actions and Underlying Molecular Pathways

Pyrimidine derivatives are noted for their significant anti-inflammatory properties, which are often attributed to their ability to suppress the production and activity of key inflammatory mediators. nih.gov Some N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides have demonstrated high anti-inflammatory activity in preclinical studies. The mechanisms underlying these effects involve the modulation of several inflammatory pathways:

Inhibition of Prostaglandin E₂ (PGE₂) Generation: A primary mechanism for many anti-inflammatory pyrimidines is the suppression of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923) like PGE₂. This reduction in PGE₂ helps to alleviate inflammation and pain. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of chronic inflammation. Pyrimidine derivatives have been shown to inhibit the expression and activity of iNOS. nih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α) and Signaling Pathways (e.g., NF-κB): Pyrimidines can inhibit the generation of Tumor Necrosis Factor-α (TNF-α), a critical cytokine in the inflammatory cascade. This is often achieved by interfering with signaling pathways such as the Nuclear Factor-κB (NF-κB) pathway, which controls the transcription of many pro-inflammatory genes. nih.gov

The pyrimidine scaffold is present in many established antimicrobial agents, and novel derivatives continue to be explored to combat the rise of drug-resistant pathogens. google.com

Antibacterial and Antifungal Activity: A derivative containing the N-(2-ethoxyphenyl) moiety, 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-ethoxyphenyl)acetamide , was synthesized and evaluated for its antimicrobial properties. This compound demonstrated notable activity against several bacterial and fungal strains. The broader class of thieno[2,3-d]pyrimidine-6-carboxamides has also shown good activity against strains of Staphylococcus aureus and Bacillus subtilis. Studies on other novel pyrimidine series have revealed excellent activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal species like Candida albicans. google.com

| Compound Name | Test Organism | Activity (MIC µg/mL) |

|---|---|---|

| 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-ethoxyphenyl)acetamide | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| Candida albicans | 6.25 | |

| Aspergillus brasiliensis | 12.5 |

The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for the development of anticancer agents. researchgate.netgoogle.com Derivatives of pyrimidine carboxamides have shown promising anti-proliferative effects against a variety of human cancer cell lines, including lung (A549), prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancers. nih.govgoogle.com

Cell Cycle Modulation and Apoptosis Induction: The antitumor effects of pyrimidine derivatives are often mediated through their interference with the cell cycle and their ability to induce programmed cell death (apoptosis). google.com

Cell Cycle Arrest: Certain pyrimidine-sulfonamide hybrids can cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing towards division. dovepress.com Similarly, some coumarin-3-carboxamide derivatives have also been shown to induce cell cycle arrest.

Apoptosis Induction: By inhibiting key survival pathways or enzymes like Topoisomerase IIα, pyrimidine derivatives can trigger the apoptotic cascade, leading to the elimination of cancer cells. google.com Thieno[2,3-d]pyrimidine–sulfonamide hybrids have been observed to significantly increase the population of late apoptotic and necrotic cancer cells. dovepress.com

| Compound Class/Name | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| Phenylpyrimidine carboxamide derivative (13b) | MCF-7 (Breast) | >100 µM |

| Pyrimidopyrimidine derivative (10c) | HCT-116 (Colorectal) | 3.86 ± 0.11 µg/mL |

| Pyrimidopyrimidine derivative (10c) | MCF-7 (Breast) | 4.12 ± 0.15 µg/mL |

| Pyrimidine-sulfonamide hybrid (1a) | HCT-116 (Colon) | 1.73 µM |

| Thieno[2,3-d]pyrimidine–sulfonamide hybrid (58) | MCF-7 (Breast) | 6.17 µM |

Antiviral Properties

The pyrimidine scaffold is a cornerstone in the development of antiviral agents, largely due to its structural resemblance to the nucleobases that constitute DNA and RNA. mdpi.com Derivatives of pyrimidine have been extensively investigated for their capacity to inhibit a wide array of viruses, including influenza, herpes, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govresearchgate.net The mechanism of action often involves the inhibition of viral replication, targeting key viral enzymes or interfering with the synthesis of viral nucleic acids. nih.gov

While research on this compound itself is limited in the public domain, studies on related pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives highlight the potential of this chemical class. For instance, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency. mdpi.com Certain compounds from this series, particularly those with a cyclopropylamino group, demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Although many of the tested derivatives in this specific study showed weak antiviral activity, the findings underscore that specific structural modifications to the pyrimidine core are crucial for antiviral effectiveness. mdpi.com The continuous exploration of pyrimidine derivatives remains a significant area of interest in the quest for novel antiviral therapeutics. nih.govresearchgate.net

Bone Anabolic Activity (e.g., Activation of BMP2/SMAD1 Signaling Pathway)

Certain derivatives of pyrimidine-2-carboxamide (B1283407) have emerged as potent small molecules with significant bone anabolic properties. Research has focused on their ability to promote osteogenesis, the process of new bone formation, by modulating key cellular signaling pathways.

A notable study investigated a series of 31 pyrimidine derivatives as potential bone anabolic agents. nih.gov Among these, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (referred to as compound 18a in the study) was identified as the most efficacious compound. nih.gov This derivative demonstrated remarkable anabolic activity at a concentration of 1 pM in in vitro experiments. nih.gov

The mechanism underlying this activity was elucidated through mechanistic studies, which confirmed that the compound promotes osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. nih.gov BMP2 is a critical growth factor that regulates osteoblast differentiation and bone mineralization. nih.gov Upon binding to its receptor, BMP2 initiates a signaling cascade that leads to the phosphorylation of SMAD1. nih.gov This activated SMAD1 then translocates to the nucleus to stimulate the expression of essential osteogenic genes, such as RUNX2 and type 1 collagen (col1α1). nih.gov Western blot analysis showed that treatment with the derivative significantly increased the phosphorylation of SMAD1, confirming the activation of this specific pathway. nih.gov The in vitro potential was further validated in an in vivo fracture defect model, where the compound was shown to promote the rate of bone formation. nih.gov

Table 1: Bone Anabolic Activity of a Pyrimidine-2-Carboxamide Derivative

| Compound | In Vitro Efficacy | Mechanism of Action | Key Gene Upregulation |

|---|---|---|---|

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | 1 pM | Activation of BMP2/SMAD1 Signaling Pathway | RUNX2, Type 1 Collagen |

Other Relevant Biological Activities (e.g., Antioxidant, Analgesic, Anthelmintic)

Pyrimidine derivatives are recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals and reduce oxidative stress in the body. ijpsonline.comijpsonline.comresearchgate.net Various studies have evaluated pyrimidine carboxamides and related structures for their radical scavenging capabilities. For example, a series of tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues were synthesized and tested for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. ijpsonline.comijpsonline.com Certain derivatives in this series demonstrated excellent activity, attributed to the presence of electron-releasing groups on the molecule. ijpsonline.comijpsonline.com Similarly, other research on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives found that while the compounds did not interact significantly with the DPPH radical, they were potent inhibitors of lipid peroxidation, another important measure of antioxidant efficacy. nih.gov The antioxidant activity of pyrimidine derivatives is often linked to the presence of electron-donating substituents on the pyrimidine nucleus, which enhances their ability to scavenge radicals. ijpsonline.comijpsonline.com

Table 2: Antioxidant Activity of Representative Pyrimidine Carboxamide Derivatives

| Compound Series | Assay Method | Key Finding |

|---|---|---|

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | DPPH Radical Scavenging | Compounds with electron-releasing groups showed excellent activity (IC50 values of 46.31 and 48.81). ijpsonline.comijpsonline.com |

| Pyrido[2,3-d]pyrimidines | AAPH-induced Lipid Peroxidation | Strongly inhibited lipid peroxidation, indicating significant antioxidant effect. nih.gov |

The pyrimidine nucleus is a structural component in various compounds investigated for analgesic (pain-relieving) effects. mdpi.com Research into novel pyrimidine derivatives has shown that specific modifications to the core structure can lead to significant analgesic activity. In one study, a series of 2-Imino-6-methyl-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazides were synthesized and screened for both central and peripheral analgesic activity. globalresearchonline.net The evaluation, using methods such as the Eddy's hot plate test and the acetic acid-induced writhing test, identified one compound in particular (NA-10) as being highly active through both central and peripheral mechanisms. globalresearchonline.net Another study on pyrimidine derivatives of coumarin (B35378) also reported significant analgesic activity in the acetic acid-induced writhing model, with some compounds showing efficacy comparable to the standard drug Diclofenac sodium. researchgate.net

Helminthiasis, or infection by parasitic worms, is a major global health issue, and the development of new anthelmintic agents is crucial due to growing drug resistance. ijpsdronline.com Pyrimidine derivatives, including those with a carboxamide moiety, have been explored as a source of new anthelmintics. shd-pub.org.rs A study focused on synthesizing pyrimidine derivatives that incorporated both carboxamide and sulphonamide groups investigated their in vitro anthelmintic properties against the earthworm Pheretima posthuma. shd-pub.org.rsresearchgate.net The study found that all synthesized compounds possessed anthelmintic activity, measured by the time taken to cause paralysis and death of the worms. shd-pub.org.rsresearchgate.net Several of the sulphonamide carboxamide derivatives showed significant effects, causing paralysis in as little as 14 minutes and death in 16 minutes at a concentration of 100 mg/mL, compared to the standard drug albendazole (B1665689) (10 minutes for paralysis, 13 minutes for death). shd-pub.org.rs This indicates that the pyrimidine-carboxamide scaffold is a promising framework for developing new treatments against parasitic worm infections. ijpsdronline.comshd-pub.org.rs

Table 3: In Vitro Anthelmintic Activity of Pyrimidine Carboxamide Derivatives

| Compound Series | Test Organism | Activity Metric (at 100 mg/mL) | Result Range for Active Compounds | Standard (Albendazole) |

|---|---|---|---|---|

| Sulphonamide Carboxamide Pyrimidines | Pheretima posthuma | Mean Paralyzing Time | 14-19 min | 10 min |

| Mean Death Time | 16-25 min | 13 min |

Advanced Computational and Theoretical Chemistry Applications to N 2 Ethoxyphenyl Pyrimidine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods are essential for understanding molecular geometry, vibrational frequencies, and electronic properties.

Geometry Optimization and Vibrational Frequency Analysis (e.g., Density Functional Theory - DFT)

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used for these calculations. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis is typically performed after geometry optimization to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra.

No published data on the optimized geometry or vibrational frequencies for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide could be located.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. irjweb.comwuxibiology.com

Specific HOMO-LUMO energy values or analyses for this compound are not available in the literature.

Charge Distribution Analysis (e.g., Natural Population Analysis - NPA)

Charge distribution analysis provides insight into how electric charge is distributed over the atoms within a molecule. This is crucial for understanding a molecule's electrostatic potential, intermolecular interactions, and reactivity. Natural Population Analysis (NPA) is a method for calculating the atomic charges and orbital populations from a quantum chemical wavefunction.

No studies containing charge distribution analysis or NPA data for this compound were found.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are vital in drug discovery and materials science for studying how a small molecule (ligand) interacts with a larger molecule, typically a protein (receptor).

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is commonly used to predict the binding mode of a drug candidate to its protein target. The analysis identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

There are no published molecular docking studies featuring this compound as a ligand.

Prediction of Binding Affinities and Conformational Dynamics in Biological Milieu

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug design, MD simulations can provide a more detailed view of the ligand-protein complex's stability, the conformational changes that occur upon binding, and a more accurate estimation of binding affinities (free energy of binding). nih.gov

No molecular dynamics simulation studies for this compound have been reported in the scientific literature.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly useful in the early stages of drug development for identifying novel scaffolds and lead compounds.

For the class of N-aryl pyrimidine (B1678525) carboxamides, to which this compound belongs, pharmacophore models are typically generated based on a set of known active molecules or the structure of the biological target. These models highlight key interaction points such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for a series of N-pyridyl and pyrimidine benzamides identified one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as crucial for their biological activity. Such a model provides a blueprint for designing new molecules with potentially enhanced efficacy.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to rapidly search large chemical databases for compounds that match the defined features. This process filters vast libraries of molecules to a manageable number of promising candidates for further investigation. Virtual screening of pyrido[2,3-d]pyrimidine (B1209978) databases has been successfully employed to identify novel derivatives with specific inhibitory activities. This methodology allows for the efficient exploration of chemical space to discover new therapeutic agents. The general workflow for such a study is depicted in the table below.

| Step | Description |

| 1. Target Identification | Identification of the biological target of interest for this compound. |

| 2. Pharmacophore Model Generation | Development of a 3D pharmacophore model based on known active ligands or the target's binding site. Key features would likely include hydrogen bond acceptors on the pyrimidine and carboxamide moieties, and a hydrophobic region corresponding to the ethoxyphenyl group. |

| 3. Database Selection | Choosing large chemical databases (e.g., ZINC, ChEMBL) for screening. |

| 4. Virtual Screening | Using the pharmacophore model as a filter to search the selected databases for molecules with matching chemical features. |

| 5. Hit Filtering and Refinement | The initial hits are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and molecular docking simulations to predict binding affinity and mode. |

| 6. In Vitro Testing | The most promising candidates from the in silico screening are synthesized and tested experimentally to validate their biological activity. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, encompassed by ADME properties. In silico tools play a crucial role in predicting these characteristics early in the drug discovery process, helping to identify and address potential liabilities before significant resources are invested.

For pyrimidine derivatives, various computational models are available to predict their ADME properties. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA).

Absorption: The potential for oral bioavailability is a key consideration. In silico models can predict gastrointestinal (GI) absorption and permeability through cellular membranes, such as the blood-brain barrier (BBB). Studies on pyrimidine analogues have shown that these compounds can exhibit good oral bioavailability and high gastrointestinal absorption. ajpamc.com

Distribution: The distribution of a drug within the body is influenced by its ability to bind to plasma proteins and penetrate various tissues. Predictions can estimate the extent of plasma protein binding and the volume of distribution.

Metabolism: The metabolic fate of a drug is critical for its efficacy and safety. Computational tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. For instance, some pyrimidine derivatives have been predicted to be inhibitors of specific CYP isoforms like CYP1A and CYP2D6, which is an important consideration for potential drug-drug interactions. ajpamc.com

Excretion: The route and rate of elimination of a drug and its metabolites are important for determining dosing regimens. While direct prediction of excretion pathways is complex, models can provide insights into renal clearance and potential for accumulation.

A summary of predicted ADME properties for a representative set of pyrimidine derivatives from computational studies is presented in the table below. These values illustrate the type of data generated in such analyses and provide a general expectation for the ADME profile of compounds like this compound.

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | 257.28 g/mol | Complies with Lipinski's rule of five (<500), suggesting good potential for oral absorption. |

| LogP (Lipophilicity) | ~2.5 - 3.5 | An optimal range for balancing solubility and permeability for oral absorption. |

| Topological Polar Surface Area (TPSA) | ~70 - 90 Ų | Suggests good cell membrane permeability and potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule of five (≤5). |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule of five (≤10). |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | Variable | The ability to cross the BBB would depend on the specific therapeutic target. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms (e.g., CYP1A, CYP2D6) | Needs to be evaluated to avoid potential drug-drug interactions. |

| Drug-Likeness | Favorable | Generally predicted to have good drug-like properties based on various computational models. |

These in silico predictions provide a valuable framework for guiding the optimization of this compound and its analogs, helping to prioritize compounds with the most promising combination of biological activity and pharmacokinetic properties for further development.

Future Research Directions and Prospective Therapeutic Applications of N 2 Ethoxyphenyl Pyrimidine 2 Carboxamide Analogues

Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Target Specificity

Future efforts in the development of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide analogues will heavily rely on rational design principles to optimize their pharmacological profiles. Structure-based drug design (SBDD) will be instrumental in creating derivatives that can selectively bind to their intended biological targets. By utilizing X-ray crystallography and molecular modeling of target-protein-ligand complexes, researchers can design novel compounds with improved binding affinity and selectivity, potentially inducing specific conformational changes in the target protein, such as the DFG-out conformation in kinases, to achieve desired inhibitory effects.

Molecular hybridization, a strategy that combines distinct pharmacophores into a single molecule, offers another avenue for developing novel analogues. researchgate.net This approach can yield compounds with dual or synergistic activities by integrating the pyrimidine (B1678525) carboxamide core with other known active scaffolds. researchgate.net Furthermore, systematic structure-activity relationship (SAR) studies will remain crucial for refining the chemical structure to enhance potency and improve drug-like properties. For instance, modifications at various positions of the pyrimidine ring can significantly impact inhibitory activity and selectivity, as demonstrated in studies of related pyrimidine-4-carboxamide (B1289416) derivatives.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine-4-Carboxamide Derivatives as NAPE-PLD Inhibitors

| Position/Substituent | Modification | Impact on Potency | Reference |

|---|---|---|---|

| R1 | Change in substituent | No significant improvement in inhibitory activity | ekb.eg |

| R3 | Replacement of morpholine (B109124) with 3,3-difluoropiperidine | 2-fold increase in potency | ekb.eg |

| R3 | Replacement of morpholine with dimethylamine | 2-fold increase in potency | ekb.eg |

These rational design and synthetic strategies will be pivotal in generating next-generation this compound analogues with superior therapeutic potential.

Exploration of Uncharted Biological Targets and Emerging Disease Indications

The broad biological activity of the pyrimidine scaffold suggests that analogues of this compound could be effective against a wide array of diseases. gsconlinepress.comnih.gov While much research has focused on their role as kinase inhibitors in oncology, future investigations should explore novel biological targets and therapeutic areas. mdpi.commdpi.com

In oncology, beyond established targets like EGFR and Aurora kinases, analogues could be developed to inhibit other key signaling proteins such as Focal Adhesion Kinase (FAK) in triple-negative breast cancer, dual Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) inhibitors, or Hematopoietic Progenitor Kinase 1 (HPK1) to enhance immunotherapy responses. nih.govmdpi.comsemanticscholar.org

The anti-inflammatory potential of these compounds is another promising area. Derivatives have been designed as inhibitors of Salt-Inducible Kinases (SIKs), which regulate macrophage transformation and could be therapeutic in inflammatory bowel disease. mdpi.com Others targeting the Toll-like receptor 4 (TLR4) pathway hold promise for treating inflammatory conditions and sepsis. acs.org There is also potential for developing these compounds for neurological disorders, viral infections, and parasitic diseases, given the wide-ranging activities reported for the broader pyrimidine class. nih.govresearchgate.net

Table 2: Potential Biological Targets and Disease Indications for Pyrimidine Carboxamide Analogues

| Biological Target | Disease Indication | Therapeutic Rationale | Reference(s) |

|---|---|---|---|

| Receptor for Advanced Glycation End Products (RAGE) | Inflammatory Diseases, Diabetes | Inhibition of RAGE signaling pathway | wikipedia.org |

| Salt-Inducible Kinases (SIKs) | Inflammatory Bowel Disease | Regulation of macrophage polarization | mdpi.com |

| Aurora Kinase A | MYC-amplified Cancers | Destabilization of MYC oncoproteins | nih.gov |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer (Immunotherapy) | Negative regulator of T-cell activation | semanticscholar.org |

| Epidermal Growth Factor Receptor (EGFR) | Non-Small Cell Lung Cancer | Inhibition of tumor growth signaling pathways | unisi.it |

| Toll-like receptor 4 (TLR4) | Inflammatory Diseases, Sepsis | Blocks pro-inflammatory signaling | acs.org |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Carboxamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel pyrimidine carboxamide derivatives. nih.gov These computational tools can significantly accelerate the research process by analyzing vast datasets to identify promising drug candidates and predict their properties. nih.gov

Furthermore, generative AI models can design entirely new molecular structures with desired therapeutic profiles, opening up new avenues for chemical innovation. nih.gov By identifying hidden patterns in complex biological data, AI can also help in identifying novel drug targets and repurposing existing drugs for new indications. nih.gov The application of these technologies will enable a more rational, data-driven approach to designing this compound analogues, optimizing for efficacy and safety early in the discovery pipeline.

Development of Advanced Delivery Systems and Formulation Strategies

The therapeutic success of novel this compound analogues will also depend on effective drug delivery and formulation. Many potent kinase inhibitors suffer from poor aqueous solubility, which can limit their oral bioavailability and clinical utility. nih.gov

One key approach is the development of prodrugs, which are inactive precursors that are metabolized into the active drug in vivo. This strategy has been successfully used to improve the aqueous solubility and pharmacokinetic profiles of pyrazolo[3,4-d]pyrimidine and 2-pyridinone inhibitors, leading to enhanced oral absorption and efficacy. nih.govnih.gov

Advanced drug delivery systems offer another powerful strategy to improve the therapeutic index of these compounds. acs.org Innovative platforms such as nanoparticles, liposomes, and polymeric micelles can enhance the targeted delivery of kinase inhibitors to tumor sites, thereby increasing local drug concentration and reducing systemic toxicity. acs.orgnih.gov For instance, pyrimidine-based anticancer agents have been encapsulated in low-density lipoprotein (LDL) nanoparticles to facilitate targeted uptake by cancer cells that overexpress the LDL receptor. Other strategies include self-emulsifying drug delivery systems (SEDDS) to improve the bioavailability of poorly absorbed drugs and the use of polymers that can facilitate transport across the blood-brain barrier for treating central nervous system tumors. wikipedia.org These formulation technologies will be critical for translating potent pyrimidine carboxamide analogues into effective clinical therapies.

Q & A

Q. How can conflicting bioactivity data across studies be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.